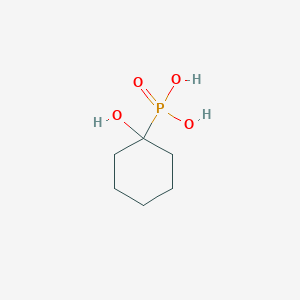
(1-Hydroxycyclohexyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxycyclohexyl)phosphonic acid is an organophosphorus compound characterized by a cyclohexyl ring bonded to a phosphonic acid group through a hydroxy substituent This compound is notable for its unique structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxycyclohexyl)phosphonic acid typically involves the reaction of cyclohexanone with phosphorous acid under controlled conditions. One common method is the Kabachnik–Fields reaction, where cyclohexanone reacts with phosphorous acid and formaldehyde to form the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is often employed for the dealkylation of dialkyl phosphonates to produce phosphonic acids . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1-Hydroxycyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acyl chlorides and other electrophiles are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonic acids.
Scientific Research Applications
(1-Hydroxycyclohexyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as a bone-targeting agent and in drug design.
Industry: Utilized in the design of supramolecular or hybrid materials, surface functionalization, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of (1-Hydroxycyclohexyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it can inhibit metalloproteases by binding to the active site and blocking substrate access . Additionally, its ability to chelate metal ions makes it effective in altering fungal metabolism and growth .
Comparison with Similar Compounds
(1-Hydroxyethane-1,1-diphosphonic acid): Known for its use in bone resorption disorders.
(1-Hydroxy-2-(phosphonomethyl)cyclohexane): Similar structure but with a different substitution pattern.
Uniqueness: (1-Hydroxycyclohexyl)phosphonic acid is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in applications requiring specific molecular interactions, such as enzyme inhibition and metal ion coordination .
Properties
CAS No. |
61470-39-1 |
|---|---|
Molecular Formula |
C6H13O4P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
(1-hydroxycyclohexyl)phosphonic acid |
InChI |
InChI=1S/C6H13O4P/c7-6(11(8,9)10)4-2-1-3-5-6/h7H,1-5H2,(H2,8,9,10) |
InChI Key |
BBRFVGAGYZHCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















